molecular formula C10H7F2IN2 B7893633 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole

1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole

Cat. No.: B7893633
M. Wt: 320.08 g/mol
InChI Key: SXZGVFCWZQSYQJ-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 2,5-difluorobenzyl group and an iodine atom

Preparation Methods

The synthesis of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting with the preparation of the 2,5-difluorobenzyl precursor. One common method involves the Miyaura borylation reaction followed by a Suzuki coupling reaction to introduce the 2,5-difluorobenzyl group . The pyrazole ring is then formed through cyclization reactions, and the iodine atom is introduced via halogenation reactions under controlled conditions . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting downstream biological pathways. This interaction is often mediated by the pyrazole ring and the 2,5-difluorobenzyl group, which provide specificity and affinity for the target molecules .

Comparison with Similar Compounds

1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole ring, 2,5-difluorobenzyl group, and iodine atom, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2IN2/c11-8-1-2-10(12)7(3-8)5-15-6-9(13)4-14-15/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZGVFCWZQSYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(C=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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